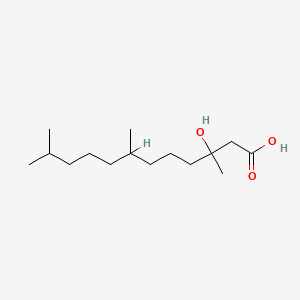
Trethocanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Trethocanoic acid can be synthesized through various methods. One common synthetic route involves the mechanochemical processing of plant material, which includes the use of solid-phase reagents to convert triterpene acids into water-soluble forms . This method avoids the use of organic solvents and is considered environmentally friendly .
Chemical Reactions Analysis
Trethocanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxyl radicals and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Trethocanoic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is used for its skin-exfoliating properties and as an antihypercholesterolaemic agent .
Mechanism of Action
The mechanism of action of trethocanoic acid involves its interaction with molecular targets and pathways in the body. As a beta-hydroxy acid, it exerts its effects by promoting the exfoliation of dead skin cells and enhancing cell turnover . In its role as an antihypercholesterolaemic agent, trethocanoic acid may inhibit the synthesis of cholesterol in the liver .
Comparison with Similar Compounds
Trethocanoic acid is similar to other beta-hydroxy acids, such as salicylic acid, citric acid, and malic acid . it is unique in its specific molecular structure and its ability to promote the regeneration of various tissues . Other similar compounds include 3-hydroxy-3,7,11-trimethyldodecansäure and dodecanoic acid .
Properties
CAS No. |
7007-81-0 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
3-hydroxy-3,7,11-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-12(2)7-5-8-13(3)9-6-10-15(4,18)11-14(16)17/h12-13,18H,5-11H2,1-4H3,(H,16,17) |
InChI Key |
WUYGEUSUCRMJJG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















